4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1313012-28-0
VCID: VC0088794
InChI: InChI=1S/C7H7F3N2S.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H
SMILES: C1=CC(=C(C=C1SC(F)(F)F)N)N.Cl.Cl
Molecular Formula: C7H9Cl2F3N2S
Molecular Weight: 281.118

4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride

CAS No.: 1313012-28-0

Cat. No.: VC0088794

Molecular Formula: C7H9Cl2F3N2S

Molecular Weight: 281.118

* For research use only. Not for human or veterinary use.

4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride - 1313012-28-0

Specification

CAS No. 1313012-28-0
Molecular Formula C7H9Cl2F3N2S
Molecular Weight 281.118
IUPAC Name 4-(trifluoromethylsulfanyl)benzene-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C7H7F3N2S.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H
Standard InChI Key YPVPAPUNFXTHPC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1SC(F)(F)F)N)N.Cl.Cl

Introduction

Structural Identification and Nomenclature

4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride represents an important class of fluorinated aromatic compounds. The structure features a benzene ring with two primary amine groups at positions 1 and 2, and a trifluoromethylthio (SCF₃) substituent at position 4. The compound exists as a dihydrochloride salt, with the chloride ions neutralizing the positively charged amino groups.

Chemical Identity

The compound is unambiguously identified through several standardized chemical identifiers that facilitate database retrieval and ensure accurate communication among researchers. The primary chemical identifiers include:

  • CAS Registry Number: 1313012-28-0

  • MDL Number: MFCD23099565

  • Molecular Formula: C₇H₉Cl₂F₃N₂S

  • Systematic IUPAC Name: 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride

Physicochemical Properties

The compound's physicochemical properties determine its behavior in various environments and influence its handling requirements, storage conditions, and potential applications.

Fundamental Properties

The basic physicochemical parameters of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride are summarized in the following table:

PropertyValue
Molecular FormulaC₇H₉Cl₂F₃N₂S
Molar Mass281.1259696 g/mol
Physical StateSolid
Storage ConditionInert atmosphere, Room Temperature
SensitivityIrritant

The compound has a moderate molecular weight typical of small-molecule building blocks used in organic synthesis. Its sensitivity classification as an irritant suggests appropriate safety precautions should be observed during handling .

Solubility and Solution Properties

As a dihydrochloride salt, the compound generally exhibits increased water solubility compared to the free base form. This property facilitates its use in aqueous reaction systems. The ionic nature of the salt also affects its solubility in organic solvents, typically showing moderate to good solubility in polar solvents like DMSO, methanol, and DMF.

For research applications requiring precise concentration control, stock solution preparation guidelines have been established based on the compound's molecular weight:

Stock ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM3.5571 mL17.7854 mL35.5707 mL
5 mM0.7114 mL3.5571 mL7.1141 mL
10 mM0.3557 mL1.7785 mL3.5571 mL

This table provides researchers with standardized dilution protocols for achieving desired molar concentrations when preparing stock solutions . Such standardization is crucial for ensuring experimental reproducibility and facilitating cross-study comparisons.

Solution Preparation and Formulation

Precise solution preparation is critical for research applications involving 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride, particularly when specific concentrations are required.

In Vivo Formulation Considerations

For potential biological applications, specific formulation procedures have been described utilizing a multi-solvent approach. These typically involve:

  • Initial dissolution in DMSO to create a master solution

  • Sequential addition of co-solvents including:

    • PEG300

    • Tween 80

    • Water

This stepwise approach ensures proper solubilization while maintaining compound stability . The methodology emphasizes the importance of achieving a clear solution at each stage before proceeding to the next solvent addition, reflecting the compound's complex solubility profile.

Synthetic Applications and Reactivity

The structural features of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride make it valuable for various synthetic applications.

As a Building Block in Heterocycle Synthesis

The ortho-diamine functionality present in the compound provides a versatile platform for heterocycle formation. Similar diamino compounds have been utilized in:

  • Benzimidazole synthesis through condensation with carboxylic acids or derivatives

  • Quinoxaline formation via reaction with 1,2-dicarbonyl compounds

  • Benzothiazole synthesis when reacted with appropriate sulfur-containing reagents

These reactions typically proceed under controlled conditions, often involving acid catalysis or elevated temperatures .

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio (SCF₃) moiety represents a pharmaceutically significant functional group with distinctive electronic and steric properties. It contributes to:

  • Enhanced lipophilicity, potentially improving membrane permeability

  • Altered electronic properties of the aromatic ring

  • Metabolic stability compared to non-fluorinated analogs

Recent advances in fluorination chemistry have increased interest in compounds containing this functional group, particularly in medicinal chemistry contexts .

Comparative Analysis with Related Compounds

Understanding the relationship between 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride and structurally similar compounds provides valuable context for its properties and potential applications.

Comparison with 4-(Trifluoromethyl)benzene-1,2-diamine

A closely related compound is 4-(Trifluoromethyl)benzene-1,2-diamine (CAS: 368-71-8), which differs in having the CF₃ group directly attached to the benzene ring rather than through a sulfur linkage. Key differences include:

Property4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride4-(Trifluoromethyl)benzene-1,2-diamine
Molecular FormulaC₇H₉Cl₂F₃N₂SC₇H₇F₃N₂
Molecular Weight281.13 g/mol176.14 g/mol
Electronic PropertiesSCF₃ group has distinct electronic effectsCF₃ group directly influences aromatic system
LipophilicityGenerally higher due to SCF₃ groupModerately lipophilic

The direct CF₃ substitution versus the SCF₃ group produces distinct electronic effects on the aromatic system, potentially affecting reactivity patterns and applications .

Relationship to Other Fluorinated Diamines

Several related fluorinated diamine compounds share structural similarities:

  • 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene (CAS: 367-65-7)

  • 5-(Trifluoromethyl)benzene-1,3-diamine (CAS: 368-53-6)

These compounds form a family of fluorinated building blocks with applications in pharmaceutical research and materials science. The specific positioning of the diamine functionality and fluorinated groups creates unique reactivity profiles for each compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator